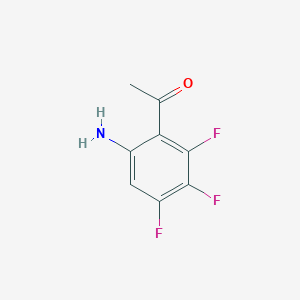
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a but-2-en-1-yl group and a chlorine atom attached to the pyrazole ring
準備方法
The synthesis of 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-nitropyrazole with but-2-en-1-amine under reducing conditions. The reaction typically proceeds as follows:
Reduction of 4-chloro-3-nitropyrazole: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-chloro-3-aminopyrazole is then alkylated with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
化学反応の分析
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological research to study its effects on various cellular processes and its potential as a bioactive molecule.
作用機序
The mechanism of action of 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine can be compared with other similar compounds such as:
Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group but lacks the pyrazole ring and chlorine atom.
(Z)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane: Contains a but-2-en-1-yl group but differs in having a disulfane linkage instead of a pyrazole ring.
(E)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane: Similar to the previous compound but with a different geometric isomerism.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H10ClN3 |
|---|---|
分子量 |
171.63 g/mol |
IUPAC名 |
1-[(E)-but-2-enyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-4-11-5-6(8)7(9)10-11/h2-3,5H,4H2,1H3,(H2,9,10)/b3-2+ |
InChIキー |
OZWMWXOYAWFAEH-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CN1C=C(C(=N1)N)Cl |
正規SMILES |
CC=CCN1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)


![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)






![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)
